2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

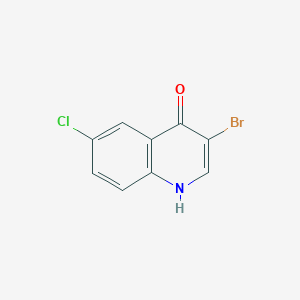

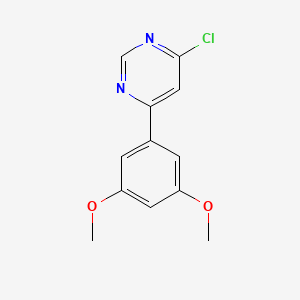

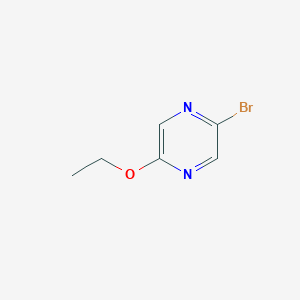

The molecular formula of 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride is C8H14ClN3O2 . The molecular weight is 219.67 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride are not fully known. The available data does not provide information on its density, boiling point, melting point, or flash point .Scientific Research Applications

Chemical Synthesis and Structural Analysis

- Divergent Cyclizations: The compound has been studied for its unique behavior in chemical reactions, particularly in divergent cyclizations. For example, 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids have been observed to undergo unexpected reactions forming a variety of bicyclic heterocycles under controlled conditions, emphasizing the compound's utility in creating diverse molecular structures (Smyth et al., 2007).

Metal Ion Binding and Complex Formation

- Metal Ion Binding Sites: The compound forms ATCUN-like metal ion binding sites when condensed with dipeptides. This highlights its potential in synthesizing derivatives with specific metal-binding properties, useful in various chemical and biological applications (Boa et al., 2005).

Molecular Interaction and Inhibition Studies

- Molecular Docking Studies: The compound has been used in molecular docking studies to investigate binding interactions with biological receptors, providing insights into its potential inhibitory actions. This is significant in drug design and pharmacological research (Nayak & Poojary, 2019).

Synthesis of Complex Molecular Structures

Regioselective Synthesis

The compound is involved in the regioselective synthesis of pyrazolo[1,5-a]pyrimidines, demonstrating its role in creating structurally complex and specific molecules, which can have various scientific applications (Martins et al., 2009).

Unique Reaction Pathways

It has been observed to undergo novel rearrangement reactions, providing an avenue for synthesizing distinct molecular compounds, which is crucial in organic chemistry and material science research (Koga, Hirobe & Okamoto, 1976).

Coordination Chemistry and Crystal Engineering

Crystal Engineering

The compound's derivatives are used in the synthesis of coordination polymers and complexes, showcasing its significance in the field of crystal engineering and materials science (Radi et al., 2017).

Cobalt and Copper Coordination

It plays a crucial role in selective coordination with cobalt(II) and copper(II) ions, indicating its potential applications in the development of metal-organic frameworks and catalysis (Hadda et al., 2007).

Miscellaneous Applications

- Unexpected Multi-Component Reactions: The compound is involved in unexpected multi-component reactions, highlighting its potential in synthetic organic chemistry for creating diverse molecular entities (Xiao, Lei & Hu, 2011).

Mechanism of Action

Target of Action

A related compound has shown potent in vitro antipromastigote activity, suggesting a potential target in the lmptr1 pocket (active site) of the leishmania major .

Mode of Action

Based on the molecular simulation study of a related compound, it is suggested that the compound might have a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy .

Result of Action

A related compound has shown potent in vitro antipromastigote activity , suggesting potential antiparasitic effects. More research is needed to fully understand the molecular and cellular effects of this compound.

properties

IUPAC Name |

2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.2ClH/c1-4-6(7(9)8(12)13)5(2)11(3)10-4;;/h7H,9H2,1-3H3,(H,12,13);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZWHWHGDRYAID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

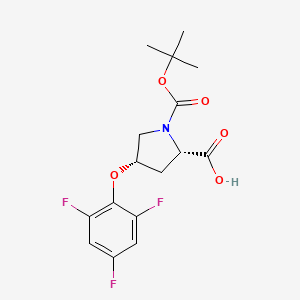

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1371957.png)

![5-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1371962.png)

![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1371971.png)